molecular formula C8H5NO4 B14384506 2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid CAS No. 89754-08-5

2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid

Cat. No.: B14384506
CAS No.: 89754-08-5
M. Wt: 179.13 g/mol
InChI Key: UAZDFNFQIBEYHZ-UHFFFAOYSA-N
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Description

2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid is a heterocyclic compound that features a furan ring and a cyano group attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid typically involves the reaction of furan derivatives with cyanoacetic acid under specific conditions. One common method involves the use of piperidine as a catalyst in an ethanol solvent. The reaction mixture is heated until the formation of a precipitate, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amine-substituted propenoic acids, and various substituted furan derivatives.

Scientific Research Applications

2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the cyano group and the furan ring allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

89754-08-5

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

2-cyano-3-(furan-2-yloxy)prop-2-enoic acid

InChI

InChI=1S/C8H5NO4/c9-4-6(8(10)11)5-13-7-2-1-3-12-7/h1-3,5H,(H,10,11)

InChI Key

UAZDFNFQIBEYHZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)OC=C(C#N)C(=O)O

Origin of Product

United States

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